molecular formula C18H20ClNO2 B297088 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide

Cat. No. B297088
M. Wt: 317.8 g/mol
InChI Key: IHCJREOGRVIQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide, also known as Diclazuril, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique properties, which make it an effective tool for investigating various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide involves the inhibition of mitochondrial function in protozoan parasites. Specifically, 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide targets the electron transport chain in the mitochondria, leading to a decrease in ATP production and ultimately resulting in the death of the parasite. This mechanism of action is highly specific to protozoan parasites and does not affect other cells in the host organism.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in various animal species. In addition to its anti-parasitic effects, 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide has also been shown to have anti-inflammatory and immunomodulatory effects. These effects may be of particular interest in the treatment of various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide for use in lab experiments is its high specificity for protozoan parasites. This makes it an effective tool for investigating various biochemical and physiological processes related to parasitic infections. Additionally, 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for use in lab experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide is that it is highly toxic to aquatic organisms, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide. One area of interest is in the development of new anti-parasitic drugs based on the structure of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide, particularly in the context of inflammatory and autoimmune diseases. Finally, there is a need for further research on the environmental impact of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide and other similar compounds, particularly with regard to their toxicity to aquatic organisms.

Synthesis Methods

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2,4-dimethylphenyl-2-chloroacetyl ether. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-2-chloroacetyl-2,4-dimethylphenyl ether. Finally, this intermediate is reacted with methylamine to form the desired product, 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the study of protozoan parasites, particularly those that cause coccidiosis in animals. 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been shown to be highly effective in treating and preventing coccidiosis in various animal species, including poultry, cattle, and sheep. Additionally, 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide has also been studied for its potential use in the treatment of various other parasitic infections, including malaria and leishmaniasis.

properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C18H20ClNO2/c1-12-5-10-16(13(2)11-12)20-17(21)18(3,4)22-15-8-6-14(19)7-9-15/h5-11H,1-4H3,(H,20,21)

InChI Key

IHCJREOGRVIQAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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